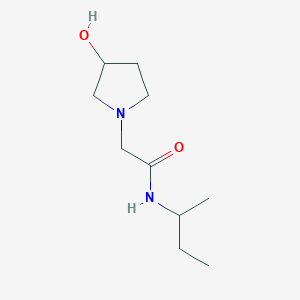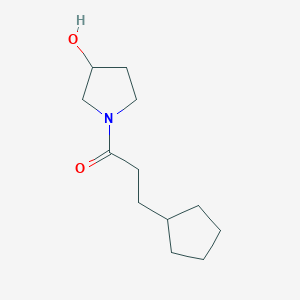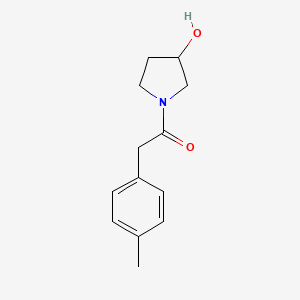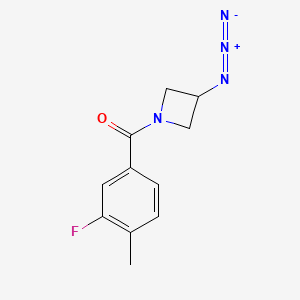
(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: is a small molecule therapeutic agent that has gained significant attention in the scientific community due to its potential use in the treatment of various diseasesC11H11FN4O and a molecular weight of 234.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves the reaction of azetidine derivatives with fluorinated aromatic compounds under specific conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted azetidine derivatives.
Applications De Recherche Scientifique
(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Studied for its therapeutic potential in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone: can be compared with other similar compounds, such as:
Azidoazetidine derivatives: Similar in structure but may differ in functional groups and biological activity.
Fluorinated aromatic compounds: Similar in the presence of fluorine atoms but may have different substituents and properties.
The uniqueness of this compound lies in its specific combination of azido and fluorinated groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-fluoro-4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-2-3-8(4-10(7)12)11(17)16-5-9(6-16)14-15-13/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTNQJFEJQAJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


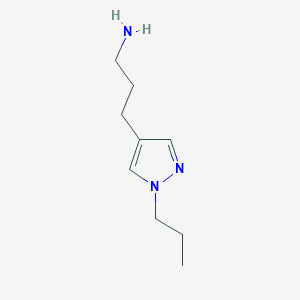
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)

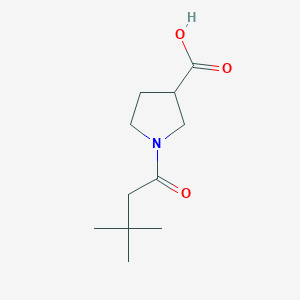
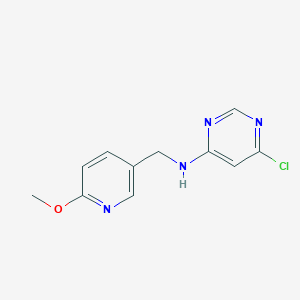
![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)
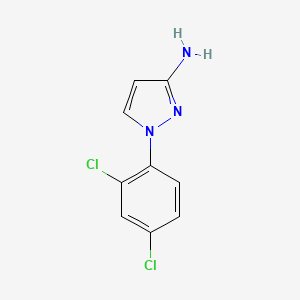
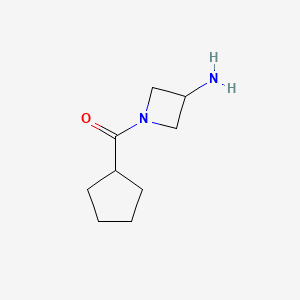
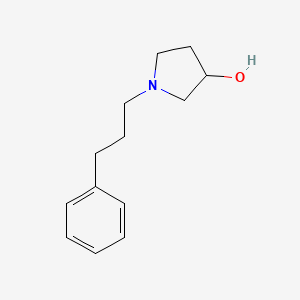
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)
